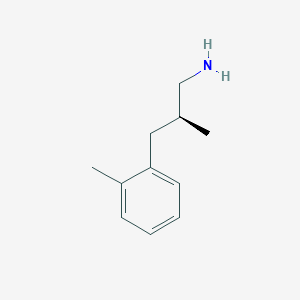

![molecular formula C19H18FN3O2S B2985145 4-Fluoro-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897481-43-5](/img/structure/B2985145.png)

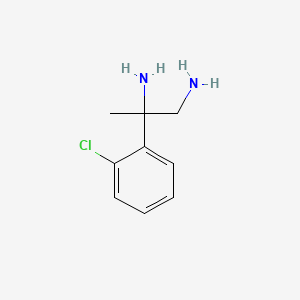

4-Fluoro-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Fluoro-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole” is a chemical compound. It is related to a series of compounds that have been synthesized and characterized for their in vitro anti-tubercular and antibacterial activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures . For instance, a series of 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues were synthesized and characterized . Another study reported the synthesis of novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives .Molecular Structure Analysis

The molecular structure of these compounds can be elucidated by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectral techniques . High-resolution mass spectrometry (HRMS) analyses can also be performed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex. For example, a Finkelstein transhalogenation reaction was applied to convert an intermediate chlorine-derivative compound into its more reactive iodine-analog .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For instance, the linear formula, CAS number, and molecular weight of related compounds have been reported .Applications De Recherche Scientifique

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Researchers synthesized hybrid molecules combining norfloxacin (a quinolone antibiotic) with a thiazolidinedione moiety. These hybrids were designed to enhance binding to DNA gyrase , potentially leading to more potent antibacterial effects. Additionally, the thiazolidinedione component aimed to prevent biofilm formation, making it relevant for combating bacterial infections .

Anti-Biofilm Properties

The same hybrid compounds were evaluated for their anti-biofilm activity. While they showed promising direct activity against Gram-negative bacterial strains, they also exhibited anti-biofilm effects against Gram-positive strains. Biofilm prevention is crucial in managing chronic infections and improving treatment outcomes .

Potential Advantages Over Norfloxacin

Docking studies and ADMET (absorption, distribution, metabolism, excretion, and toxicity) analyses were employed to explore the biological properties of these compounds. The results suggested potential advantages over the parent molecule norfloxacin, making them interesting candidates for further investigation .

ENT Inhibition

In a related study, researchers explored the structure-activity relationship of a compound called FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine). FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs) , with selectivity toward ENT2 . This research contributes to understanding the potential therapeutic applications of such compounds .

Orientations Futures

Propriétés

IUPAC Name |

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2S/c20-15-7-4-8-16-18(15)21-19(26-16)23-11-9-22(10-12-23)17(24)13-25-14-5-2-1-3-6-14/h1-8H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKKOPWNTDXFSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2985068.png)

![N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2985070.png)

![1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2985074.png)

![(E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine](/img/structure/B2985076.png)

![1-Benzyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B2985078.png)

![2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione](/img/structure/B2985080.png)

![2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2985083.png)

![1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperazine trihydrochloride](/img/structure/B2985084.png)

![tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2985085.png)